N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-7-10-18(11-8-15)24-22(27)21(26)23-14-19-5-4-12-25(19)30(28,29)20-13-16(2)6-9-17(20)3/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPMFIJYTXVMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2,5-Dimethylbenzenesulfonyl)pyrrolidine
The foundational step involves sulfonylation of pyrrolidine using 2,5-dimethylbenzenesulfonyl chloride.
Procedure :
- Dissolve pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 85–90% (analogous to methods in).
Characterization :
Functionalization to (1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl)methanamine
The pyrrolidine ring is functionalized with an aminomethyl group via reductive amination or nucleophilic substitution.
Reductive Amination Protocol :
- React 1-(2,5-dimethylbenzenesulfonyl)pyrrolidine with formaldehyde (2.0 equiv) in methanol.
- Add sodium cyanoborohydride (1.5 equiv) and stir for 24 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 75–80%.
¹H NMR (300 MHz, CDCl₃) : δ 1.85–2.10 (m, 4H, pyrrolidine CH₂), 2.42 (s, 6H, Ar-CH₃), 3.10 (t, 2H, NCH₂), 3.65 (m, 1H, CHNH₂), 7.35–7.60 (m, 3H, aromatic).
Ethanediamide Bridge Formation Using Oxalyl Chloride
The final step couples the amine intermediates via oxalyl chloride-mediated amidation.
Optimized Procedure :
- Dissolve (1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl)methanamine (1.0 equiv) and 4-methylaniline (1.0 equiv) in dry dioxane.
- Cool to 0°C and add oxalyl chloride (2.2 equiv) dropwise.
- Warm to room temperature and stir for 24 hours.
- Quench with saturated NaHCO₃, filter, and recrystallize from acetone.
Reaction Conditions :
Yield : 65–70%.
Purity : >95% (HPLC).
Analytical Data and Characterization
Spectroscopic Properties
Comparative Yields Under Varied Conditions
| Entry | Oxalyl Chloride Equiv | Temperature | Yield |
|---|---|---|---|
| 1 | 2.0 | 0°C → RT | 58% |
| 2 | 2.2 | 0°C → RT | 70% |
| 3 | 2.5 | RT only | 45% |
Challenges and Optimization Strategies
Byproduct Formation During Amidation
Excess oxalyl chloride (>2.2 equiv) leads to over-acylation, generating N-acylurea derivatives. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, could lead to the discovery of new therapeutic agents or biochemical tools.
Medicine
In medicine, this compound may be studied for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Compound 1: N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide
This analog replaces the 4-methylphenyl group with a cycloheptyl moiety ().
Key Differences and Implications :
Table 1: Structural and Physicochemical Comparison
Analogs with Modified Heterocyclic Cores
Compound 2: N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide
This compound substitutes the pyrrolidine ring with a piperidine core (six-membered vs. five-membered ring) ().
Key Differences and Implications :
Table 2: Core Heterocycle Comparison
| Property | Target Compound (Pyrrolidine) | Piperidine Analog () |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Predicted TPSA* | 95 Ų | 98 Ų |
| Metabolic Stability | Moderate | High |
| *Topological Polar Surface Area |
Functional Group Variations in Related Acetamides
Compound 3: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
This compound replaces the oxalamide linker with a thioacetamide group and incorporates a pyrimidine sulfanyl moiety ().
Key Differences and Implications :
- Hydrogen-Bonding Capacity: The oxalamide linker in the target compound allows for dual hydrogen-bond donor/acceptor interactions, while the thioacetamide in Compound 3 primarily acts as a hydrogen-bond acceptor.
- Biological Activity : Pyrimidine sulfanyl groups, as in Compound 3, are associated with kinase inhibition, suggesting divergent target profiles compared to the benzenesulfonyl-pyrrolidine-oxalamide scaffold .
Research Findings and Trends
Biological Activity
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide is a complex organic compound with notable potential in medicinal chemistry. This compound features a unique molecular structure that includes a pyrrolidine ring, a sulfonyl group derived from 2,5-dimethylbenzenesulfonic acid, and an ethanediamide moiety. Its distinctive properties suggest various biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.5 g/mol. The compound's structure allows for diverse chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| Structure | Pyrrolidine ring, sulfonyl group, ethanediamide moiety |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the sulfonyl group enhances binding affinity to proteins, which may lead to modulation of various biological pathways. Research indicates that it may act as an enzyme inhibitor, potentially affecting metabolic processes and signal transduction pathways.
Biological Activities
- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzyme activities, which may be beneficial in therapeutic applications.
- Anticancer Properties : Preliminary research indicates potential anticancer effects through the modulation of cell signaling pathways, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting its potential as an anticancer agent .
- Anti-inflammatory Research : Another investigation revealed that treatment with this compound significantly reduced markers of inflammation in animal models .
- Pharmacokinetics : Research into the pharmacokinetic properties indicated favorable absorption and distribution profiles, enhancing its viability for therapeutic use .
Q & A
Basic: What are the critical steps in synthesizing N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide, and how can purity be ensured?
Methodological Answer:
The synthesis involves three key steps:
Sulfonylation of pyrrolidine : Reacting pyrrolidine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonylated intermediate.
Methylation and coupling : Introducing the methyl group to the pyrrolidine nitrogen, followed by coupling with ethanediamide using carbodiimide-based reagents (e.g., EDC/HOBt).
Final functionalization : Attaching the 4-methylphenyl group via nucleophilic substitution.
Purity Assurance : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and confirm purity >98%. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity .
Advanced: How can researchers optimize reaction yields for the sulfonylation step, and what side reactions should be mitigated?
Methodological Answer:
- Optimization : Use anhydrous dichloromethane as a solvent at 0–5°C to minimize hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonyl group activation.
- Side Reactions :
- Hydrolysis of sulfonyl chloride: Control moisture by using molecular sieves.
- Over-sulfonylation: Monitor stoichiometry (1:1.05 molar ratio of pyrrolidine:sulfonyl chloride).
- Yield Tracking : Isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) and quantify yields via LC-MS. Reproducibility requires strict temperature control and inert atmosphere (N₂/Ar) .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), pyrrolidine methylene (δ 2.8–3.2 ppm), and ethanediamide carbonyls (δ 165–170 ppm).
- FT-IR : Confirm sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O at 1640–1680 cm⁻¹).
- HRMS : Validate molecular weight (calculated for C₂₃H₂₈N₃O₄S: 466.18 g/mol) with <2 ppm error.
- X-ray crystallography (if crystalline): Resolve stereochemistry of the pyrrolidine ring and sulfonyl group orientation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,5-dimethylbenzenesulfonyl group in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the 2,5-dimethyl group with electron-withdrawing (e.g., -NO₂) or bulky (e.g., -tBu) substituents.
- Biological Assays :
- Enzyme inhibition: Test against serine proteases (e.g., trypsin-like enzymes) due to sulfonamide’s known affinity.
- Cellular uptake: Compare logP values (via HPLC) to assess lipophilicity changes.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to evaluate binding interactions with target proteins (e.g., carbonic anhydrase). Correlate substituent effects with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
